Triethyl arsenate

Catalog No.
S776386
CAS No.
15606-95-8
M.F
C6H15AsO4
M. Wt
226.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl arsenate

CAS Number

15606-95-8

Product Name

Triethyl arsenate

IUPAC Name

triethyl arsorate

Molecular Formula

C6H15AsO4

Molecular Weight

226.1 g/mol

InChI

InChI=1S/C6H15AsO4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3

InChI Key

MGRFDZWQSJNJQP-UHFFFAOYSA-N

SMILES

CCO[As](=O)(OCC)OCC

Canonical SMILES

CCO[As](=O)(OCC)OCC

Semiconductor Doping

TEA acts as an n-type dopant in the fabrication of certain electronic devices, particularly gallium arsenide (GaAs) field-effect transistors (FETs). Doping involves introducing impurities into a material to modify its electrical conductivity. In this case, TEA donates electrons, increasing the material's conductivity [Source: American Elements, ].

Reference Material

Important Note

It is crucial to remember that TEA is a highly toxic substance and should only be handled by trained professionals in controlled laboratory settings, adhering to strict safety protocols.

Additional Information:

  • Due to its toxicity, TEA is subject to regulations in various countries. It is essential to consult relevant safety data sheets and regulatory information before handling this substance.
  • This response is limited to the scientific research applications of TEA and does not include any discussion of its historical uses or potential risks.

Triethyl arsenate is an organic compound with the chemical formula C6H15AsO4C_6H_{15}AsO_4. It is a derivative of arsenic acid, where the hydrogen atoms are replaced by ethyl groups. This compound is notable for its applications in the semiconductor industry and scientific research, particularly in organic synthesis and as a reagent in various

  • Oxidation: It can be oxidized to produce higher oxidation states of arsenic, such as arsenic pentoxide.
  • Reduction: The compound can be reduced to lower oxidation states, including arsenic trioxide.
  • Substitution: The ethyl groups in triethyl arsenate can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl or aryl halides for substitution .

Triethyl arsenate exhibits significant biological activity, particularly regarding its toxicity and potential therapeutic applications. It interacts with cellular components, inhibiting enzyme activity by binding to thiol groups. This interaction can disrupt cellular respiration and induce oxidative stress, leading to cell death. Such properties have prompted investigations into its potential use in cancer therapy, as it may induce apoptosis in cancer cells .

The synthesis of triethyl arsenate typically involves the esterification of arsenic acid with ethanol. The general reaction is as follows:

H3AsO4+3C2H5OHC6H15AsO4+3H2OH_3AsO_4+3C_2H_5OH\rightarrow C_6H_{15}AsO_4+3H_2O

This reaction often requires a catalyst, such as sulfuric acid, to facilitate the esterification process. In industrial settings, similar methods are employed but optimized for higher yield and purity .

Triethyl arsenate has several important applications:

  • Semiconductor Industry: Used as an n-type dopant material in the manufacture of semiconductor devices.
  • Scientific Research: Serves as a reagent in organic synthesis and a precursor for other arsenic-containing compounds.
  • Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses .

Research has shown that triethyl arsenate interacts with various biological molecules, leading to significant biochemical effects. Its ability to inhibit enzyme activity and induce oxidative stress makes it a candidate for further studies in toxicology and pharmacology. Understanding these interactions is crucial for assessing its safety and potential therapeutic applications .

Several compounds share structural or functional similarities with triethyl arsenate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Arsenic TrioxideAs2O3As_2O_3Used in cancer treatment; known for its cytotoxic properties.
Arsenic AcidH3AsO4H_3AsO_4A precursor for various organoarsenic compounds.
Dimethyl ArsenateC4H11AsO4C_4H_{11}AsO_4Another organic arsenic compound; less toxic than triethyl arsenate.

Uniqueness: Triethyl arsenate's specific structure allows it to function effectively as a doping agent in semiconductor applications. Its versatility in undergoing various

Boiling Point

236.5 °C

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

15606-95-8

Wikipedia

Triethyl arsenate

Dates

Modify: 2024-04-14

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